3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
3-[1-(1H-Indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted at position 3 with a piperidin-4-yl group. This piperidine moiety is further functionalized with a 1H-indole-2-carbonyl group. The indole system, a bicyclic aromatic structure with a pyrrole ring fused to a benzene ring, introduces significant steric bulk and electron-rich properties. The molecular formula is C₁₇H₁₅N₃O₄, with a molecular weight of 325.32 g/mol.
Properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15-10-24-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)18-14/h1-4,9,12,18H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMYVVCFHJZWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization reactions . The final step involves the formation of the oxazolidine-dione ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and specificity . The oxazolidine-dione structure may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Aromatic Substituents :
- The indole group in the target compound is bulkier and more electron-rich compared to the 3,5-dichlorophenyl group in vinclozolin and myclozolin. This may enhance interactions with hydrophobic binding pockets in biological targets.
- Thiophene (BI96718) and methoxypyridine (BK12533) substituents offer distinct electronic profiles, influencing solubility and metabolic stability .
Functional Groups :
- Vinyl (vinclozolin) and methoxymethyl (myclozolin) groups at position 5 of the oxazolidinedione ring contribute to fungicidal activity by modulating steric hindrance and reactivity .
- The piperidine-indole-carbonyl linkage in the target compound may mimic natural ligands in enzyme inhibition, as seen in kinase-targeting drugs (e.g., indole derivatives).
Bond Lengths and Conformation :
- Bond lengths in the oxazolidinedione core (C=O: ~1.20 Å, C-N: ~1.37 Å) are consistent across analogs, as observed in vinclozolin and related structures .
- The dihedral angle between the oxazolidinedione ring and aromatic substituents (e.g., 77.55° in vinclozolin ) influences molecular planarity and target binding.
Biological Activity
The compound 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features an indole moiety linked to a piperidine and an oxazolidine ring, which may contribute to its pharmacological properties. The molecular formula is CHNO, with a molecular weight of approximately 286.33 g/mol.
The biological activity of this compound has been linked to several mechanisms:
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Enzyme Inhibition :
- Studies indicate that derivatives similar to this compound exhibit inhibitory effects on various enzymes, including carbonic anhydrases and cholinesterases . For example, isatin Mannich bases have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at nanomolar concentrations, suggesting that similar compounds may also possess these properties .
- Anti-cancer Activity :
-
Antimicrobial Properties :
- Some studies have reported that oxazolidine derivatives exhibit antimicrobial activity against a range of pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione during synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example:
- H/C NMR resolves the piperidine and oxazolidine-dione moieties by identifying characteristic proton environments (e.g., indole NH at δ ~10 ppm, oxazolidine-dione carbonyls at δ ~170 ppm).
- HRMS confirms molecular weight (CHNO; theoretical MW: 339.35 g/mol) with <2 ppm error .
- Infrared (IR) spectroscopy verifies carbonyl stretches (e.g., indole-2-carbonyl C=O at ~1680 cm, oxazolidine-dione C=O at ~1750 cm) .
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer: Key strategies include:
- Reagent selection : Use coupling agents like HATU or EDC/HOBt for amide bond formation between indole-2-carboxylic acid and piperidine intermediates, minimizing side reactions .
- Temperature control : Maintain ≤0°C during acid chloride formation to prevent decomposition .
- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc 7:3 → 1:1) followed by recrystallization (acetic acid/water) to isolate ≥95% pure product .
Q. What solubility and stability parameters should be considered for in vitro assays?
- Methodological Answer:
- Solubility : Test in DMSO (≥50 mM stock solutions) and dilute into aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity. Structural analogs show moderate solubility in polar aprotic solvents .
- Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Piperidine-containing compounds may undergo oxidation; add antioxidants (e.g., 0.1% BHT) for long-term storage .
Advanced Research Questions
Q. How does the stereoelectronic profile of the oxazolidine-dione moiety influence target binding in enzyme inhibition studies?
- Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying nucleophilic regions (e.g., oxazolidine-dione carbonyls) for covalent interactions .
- Compare inhibition kinetics (K) of the parent compound vs. analogs lacking the dione group to isolate its contribution .
- X-ray crystallography of enzyme-ligand complexes can resolve hydrogen-bonding patterns (e.g., dione O atoms with catalytic Ser residues) .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoints (e.g., IC vs. EC) .
- Metabolic stability : Test for cytochrome P450-mediated degradation (e.g., CYP3A4) using liver microsomes, as instability may explain variability in cellular assays .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- Use QSPR models (e.g., SwissADME) to estimate logP (~2.5), permeability (Caco-2 P ~5 × 10 cm/s), and bioavailability (>50% predicted) .
- Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier penetration via free energy profiles .
- Validate predictions with in vivo PK studies in rodents (IV/PO dosing; plasma t ~3–5 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
